molecular formula C17H20N4O B2964023 (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide CAS No. 1798405-71-6

(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide

Numéro de catalogue: B2964023
Numéro CAS: 1798405-71-6
Poids moléculaire: 296.374
Clé InChI: WFNRJLHUFZWERV-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(2E)-N-{[2-(Dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide” is a synthetic small molecule characterized by a conjugated enamide backbone, a pyrimidine ring substituted with dimethylamino and methyl groups, and a phenyl moiety. The pyrimidine core, a common pharmacophore in medicinal chemistry, contributes to its ability to engage in hydrogen bonding via the dimethylamino group and nitrogen atoms .

Propriétés

IUPAC Name

(E)-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-11-15(20-17(19-13)21(2)3)12-18-16(22)10-9-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRJLHUFZWERV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the phenylprop-2-enamide moiety through a condensation reaction.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Phenylprop-2-enamide Formation: The final step involves the condensation of the pyrimidine derivative with cinnamaldehyde to form the phenylprop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenylprop-2-enamide moiety.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine or phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group may facilitate binding to specific sites, while the phenylprop-2-enamide moiety can interact with hydrophobic regions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active or experimentally studied molecules. Below is a detailed comparison based on substituents, molecular features, and reported activities:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name / Identifier Key Structural Features Molecular Formula Pharmacological Notes (if available) Reference(s)
(2E)-N-{[2-(Dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide Pyrimidine with dimethylamino and methyl groups; (2E)-enamide; phenyl substituent C₁₈H₂₃N₅O No explicit activity reported in public sources N/A
Pelitinib (EKB-569) Quinolinyl core; (2E)-enamide; dimethylamino and fluorophenyl substituents C₂₄H₂₃ClFN₅O₂ EGFR inhibitor; used in cancer therapy trials
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Chloro-fluorophenyl ether; (2E)-enamide; dimethylamino propyl chain C₂₁H₂₄ClFN₂O₂ No activity reported; structural analog for SAR
Pyrimitate Pyrimidinyl phosphate; dimethylamino substituent C₉H₁₆N₃O₃PS Acaricide; inhibits acetylcholinesterase
(2E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide Cyano group; trifluoromethylphenyl; hydroxyl-methoxyphenyl C₁₈H₁₃F₃N₂O₂ Potential kinase modulator (in silico predictions)

Key Observations :

Backbone Similarities: All compounds feature a planar (2E)-enamide group, which enhances binding to hydrophobic pockets in proteins . The dimethylamino group is a recurring motif, likely enhancing solubility and enabling cation-π interactions .

Substituent-Driven Divergence: Pelitinib replaces the pyrimidine ring with a quinoline scaffold, broadening its kinase inhibition profile (e.g., EGFR) . Pyrimitate’s phosphate ester group confers insecticidal activity via acetylcholinesterase inhibition, a mechanism distinct from enamide-based therapeutics .

Pharmacological Implications: The absence of electron-withdrawing groups (e.g., cyano or trifluoromethyl) in the parent compound may limit its kinase affinity compared to .

Research Findings and Data Gaps

  • SAR Studies: Analogues with halogen or cyano substituents (e.g., ) show enhanced binding in computational models, suggesting avenues for optimization.

Activité Biologique

The compound (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide , also known as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article will explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and safety profile based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H19N3O\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}

This structure features a cinnamamide moiety which is critical for its biological activity.

Anticonvulsant Properties

Recent studies have demonstrated that cinnamamide derivatives, including the compound , exhibit significant anticonvulsant activity across various animal models. Notably, the compound has shown efficacy in the following tests:

  • Maximal Electroshock Test (MES) :
    • ED50 values indicate effective doses for mice and rats.
    • Mice: ED50 = 44.46 mg/kg (i.p.), 86.6 mg/kg (p.o.)
    • Rats: ED50 = 27.58 mg/kg (i.p.), 30.81 mg/kg (p.o.)
  • Frings Audiogenic Seizure-Susceptible Mouse Model :
    • ED50 = 13.21 mg/kg (i.p.)
  • 6-Hz Psychomotor Seizure Model :
    • Mice: ED50 = 71.55 mg/kg (32 mA), 114.4 mg/kg (44 mA)

These results suggest that the compound possesses robust anticonvulsant properties, making it a candidate for further preclinical studies targeting epilepsy treatment .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by various structural elements:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Pyrimidine Ring : Contributes to binding affinity at target receptors.
  • Phenyl Group : Modulates pharmacokinetic properties and receptor interaction.

Research indicates that modifications to these groups can lead to variations in efficacy and safety profiles, highlighting the importance of SAR in drug development .

Safety Profile

The safety of the compound has been evaluated through several assays:

  • Cytotoxicity Tests : Conducted on HepG2 and H9c2 cell lines, demonstrating no significant toxicity at concentrations up to 100 µM.
  • Mutagenicity Assays : The Ames test indicated that the compound does not induce base substitutions or frameshift mutations, suggesting a favorable safety profile for further development .

Case Studies

  • Study on Anticonvulsant Activity :
    A study published in Frontiers in Pharmacology evaluated various cinnamamide derivatives, including this compound. The study reported significant reductions in seizure frequency and duration across multiple models, establishing a link between chemical structure and anticonvulsant efficacy .
  • Preclinical Safety Evaluation :
    In another study focusing on preclinical safety assessments, the compound was found to be well-tolerated with no adverse effects noted during acute toxicity evaluations in rodents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.